Physicochemical properties of 5-Chloroisoindoline for researchers
Physicochemical properties of 5-Chloroisoindoline for researchers
Introduction
5-Chloroisoindoline is a halogenated derivative of the bicyclic heterocycle isoindoline. The incorporation of a chlorine atom onto the isoindoline scaffold is of significant interest to researchers in medicinal chemistry and drug discovery. Halogenation is a well-established strategy to modulate the physicochemical and pharmacokinetic properties of molecules, potentially leading to improved biological activity, metabolic stability, and membrane permeability. This technical guide provides an in-depth overview of the core physicochemical properties, a proposed synthetic route, and the potential biological relevance of 5-Chloroisoindoline for researchers, scientists, and drug development professionals.
Physicochemical Properties
| Property | Predicted Value (for 5-Chloroisoindoline-1,3-dione) | Data Type |
| Molecular Weight | 181.57 g/mol | Predicted |
| Molecular Formula | C₈H₄ClNO₂ | Predicted |
| XLogP3 | 1.8 | Predicted |
| Hydrogen Bond Donor Count | 1 | Predicted |
| Hydrogen Bond Acceptor Count | 2 | Predicted |
| Rotatable Bond Count | 0 | Predicted |
| Exact Mass | 180.9930561 Da | Predicted |
| Topological Polar Surface Area | 46.2 Ų | Predicted |
Synthesis of 5-Chloroisoindoline
A plausible synthetic route for 5-Chloroisoindoline can be adapted from general methods for isoindoline synthesis. One such proposed pathway involves the reduction of 5-chlorophthalimide.
Caption: Proposed two-step synthesis of 5-Chloroisoindoline.
Experimental Protocols
The following are detailed methodologies for the experimental determination of key physicochemical properties of 5-Chloroisoindoline.
Melting Point Determination
Principle: The melting point is the temperature at which a solid transitions to a liquid. For a pure crystalline solid, this occurs over a narrow range.
Apparatus:
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Melting point apparatus (e.g., Mel-Temp or similar)
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Capillary tubes (sealed at one end)
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Spatula
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Mortar and pestle
Procedure:
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A small sample of 5-Chloroisoindoline is finely powdered using a mortar and pestle.
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The powdered sample is packed into a capillary tube to a height of 2-3 mm.
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The capillary tube is placed in the heating block of the melting point apparatus.
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The sample is heated at a steady rate (e.g., 10-20 °C/minute) to determine an approximate melting point.
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The apparatus is allowed to cool, and a fresh sample is prepared.
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The new sample is heated rapidly to about 15-20 °C below the approximate melting point.
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The heating rate is then reduced to 1-2 °C/minute.
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The temperature at which the first liquid appears (onset) and the temperature at which the entire solid has melted (completion) are recorded as the melting point range.
Boiling Point Determination
Principle: The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.
Apparatus:
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Small test tube
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Capillary tube (sealed at one end)
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Thermometer
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Heating bath (e.g., oil bath or heating block)
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Clamp and stand
Procedure:
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A small amount (0.5-1 mL) of liquid 5-Chloroisoindoline is placed in a small test tube.
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A capillary tube, sealed at one end, is inverted and placed into the test tube with the open end submerged in the liquid.
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The test tube is attached to a thermometer and heated in a heating bath.
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As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.
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The heating is discontinued, and the liquid is allowed to cool slowly.
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The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.
Solubility Determination
Principle: Solubility is the ability of a substance (solute) to dissolve in a solvent. This is often guided by the principle of "like dissolves like" (polar solutes dissolve in polar solvents, and non-polar solutes in non-polar solvents).
Apparatus:
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Test tubes
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Vortex mixer
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Graduated pipettes
Procedure:
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A small, accurately weighed amount of 5-Chloroisoindoline (e.g., 1-5 mg) is placed into a series of test tubes.
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A known volume (e.g., 1 mL) of various solvents (e.g., water, ethanol, methanol, dichloromethane, acetone, hexane) is added to each test tube.
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The test tubes are agitated using a vortex mixer for a set period (e.g., 1-2 minutes).
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The samples are allowed to stand, and visual inspection is used to determine if the solid has dissolved.
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Solubility can be qualitatively described (e.g., soluble, sparingly soluble, insoluble) or quantitatively determined by analyzing the concentration of the dissolved solute using techniques like UV-Vis spectroscopy or HPLC.
pKa Determination (Potentiometric Titration)
Principle: The pKa is the negative logarithm of the acid dissociation constant (Ka) and represents the pH at which a compound exists in equal parts in its protonated and deprotonated forms. Potentiometric titration measures the change in pH of a solution upon the addition of a titrant.
Apparatus:
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pH meter with a combination electrode
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Burette
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Magnetic stirrer and stir bar
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Beaker
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Standardized acidic and basic titrants (e.g., 0.1 M HCl and 0.1 M NaOH)
Procedure:
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A known concentration of 5-Chloroisoindoline is dissolved in a suitable solvent (e.g., a mixture of water and a co-solvent like methanol or DMSO if aqueous solubility is low).
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The solution is placed in a beaker with a magnetic stir bar.
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The pH electrode is calibrated and immersed in the solution.
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The initial pH of the solution is recorded.
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The solution is titrated with a standardized acid or base in small, known increments.
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The pH is recorded after each addition of the titrant, allowing the solution to stabilize.
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The titration is continued past the equivalence point.
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A titration curve (pH vs. volume of titrant) is plotted. The pKa is determined from the pH at the half-equivalence point.
LogP Determination (Shake-Flask Method)
Principle: The partition coefficient (P) is the ratio of the concentration of a compound in a mixture of two immiscible phases at equilibrium, typically n-octanol and water. LogP is the logarithm of this ratio and is a measure of lipophilicity.
Apparatus:
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Separatory funnel or centrifuge tubes
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Mechanical shaker or vortex mixer
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Centrifuge (if necessary)
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UV-Vis spectrophotometer or HPLC system
Procedure:
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n-Octanol and water (or a suitable buffer, e.g., phosphate-buffered saline at pH 7.4) are mutually saturated by shaking them together for 24 hours and then allowing the phases to separate.
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A known concentration of 5-Chloroisoindoline is dissolved in the n-octanol phase.
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A known volume of the n-octanol solution is mixed with a known volume of the aqueous phase in a separatory funnel or centrifuge tube.
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The mixture is shaken vigorously for a set period (e.g., 1-2 hours) to allow for partitioning equilibrium to be reached.
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The mixture is then allowed to stand for the phases to separate, or centrifugation is used to break any emulsion.
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The concentration of 5-Chloroisoindoline in each phase is determined using a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC).
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The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
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LogP is then calculated as the base-10 logarithm of P.
Biological Activity and Signaling Pathways
While specific biological data for 5-Chloroisoindoline is limited, derivatives of the parent isoindoline scaffold have shown promising biological activities. Notably, some isoindoline derivatives have demonstrated neuroprotective effects. This neuroprotection is, in some cases, linked to the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.
The Nrf2 pathway is a critical cellular defense mechanism against oxidative stress. Under normal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. Upon exposure to oxidative stress or electrophilic compounds, Keap1 is modified, leading to the release of Nrf2. Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant and cytoprotective genes, upregulating their expression.
Caption: Role of Isoindoline Derivatives in Nrf2-mediated Neuroprotection.
Conclusion
5-Chloroisoindoline represents a molecule of interest for further investigation in the field of drug discovery. While experimental data on its physicochemical properties are currently lacking, predictions based on related structures and established experimental protocols provide a solid foundation for future research. The potential for isoindoline derivatives to modulate key signaling pathways, such as the Nrf2 pathway, highlights the therapeutic promise of this chemical scaffold. This technical guide serves as a starting point for researchers to explore the synthesis, characterization, and biological evaluation of 5-Chloroisoindoline and its analogues.
